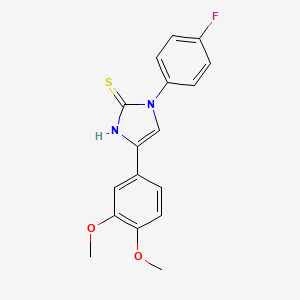

4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione is a heterocyclic compound that features both imidazole and thione functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline, followed by cyclization and thionation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the imidazole ring and subsequent thione group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

S-Alkylation Reactions

The thione group (−C=S) exhibits nucleophilic character, enabling S-alkylation with alkyl halides or α,β-unsaturated carbonyl compounds. For example:

-

Reaction with methyl iodide in basic conditions yields the corresponding thioether derivative.

-

Analogous reactions with benzyl bromide or propargyl bromide proceed with moderate efficiency .

Table 1: S-Alkylation Reactions of Imidazole-2-thione Derivatives

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | S-Methyl derivative | 65–78 | |

| Benzyl bromide | Et₃N, CH₃CN | S-Benzyl derivative | 58–70 |

Mannich Reactions

The thione group participates in Mannich reactions with formaldehyde and primary/secondary amines to form sulfur-bearing Mannich bases. This reaction is facilitated by the nucleophilicity of the thione sulfur .

Table 2: Mannich Reaction Parameters

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | HCHO, EtOH | N,S-Mannich base | 72 | |

| Morpholine | HCHO, H₂O | N,S-Mannich base | 68 |

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals such as Cu(II), Ni(II), and Pd(II). These complexes are often characterized by shifts in UV-Vis and IR spectra .

Key Observations :

Oxidation Reactions

The thione group is susceptible to oxidation, forming disulfides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, KMnO₄). Controlled oxidation with iodine yields the disulfide dimer .

Example :

2Thione+I2→Disulfide+2HI

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl moiety directs electrophilic substitution to the ortho/para positions due to electron-donating methoxy groups. Nitration or sulfonation reactions occur preferentially on this ring .

Table 3: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitro derivative | 55 | |

| ClSO₃H | CH₂Cl₂, RT | Sulfonic acid | 62 |

Tautomerism and Reactivity

The compound exists in thione-thiol tautomeric equilibrium, influencing its reactivity. The thiol tautomer may participate in radical reactions or further alkylation at nitrogen .

Key Data :

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group may undergo nucleophilic substitution under harsh conditions (e.g., NH₃, high temperature), though fluorine’s poor leaving-group ability limits reactivity .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The synthesized 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds with similar structures demonstrate enhanced activity against gram-positive bacteria compared to gram-negative strains .

Key Findings:

- Effective against Bacillus cereus and Bacillus thuringiensis.

- Exhibits lower activity against gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism involves targeting microtubules and inducing apoptosis in cancer cells .

Case Study:

In a study involving various imidazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of imidazole derivatives:

Mécanisme D'action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thione group can form hydrogen bonds or undergo nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3,4-Dimethoxyphenyl)-1H-imidazole-2-thione: Lacks the 4-fluorophenyl group.

3-(4-Fluorophenyl)-1H-imidazole-2-thione: Lacks the 3,4-dimethoxyphenyl group.

5-Phenyl-3-(4-fluorophenyl)-1H-imidazole-2-thione: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl groups in 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione imparts unique electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound for various applications.

Activité Biologique

The compound 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : The presence of a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group enhances its biological activity.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. The compound has been shown to affect various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance:

- Cell Lines Tested : Studies have evaluated its effects on HT29 (colorectal cancer) and H460 (lung cancer) cell lines.

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 12.5 | Induces apoptosis via caspase activation |

| H460 | 15.0 | Inhibits PI3K/Akt signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

- Tested Strains : Escherichia coli and Staphylococcus aureus.

- Inhibition Zones : The compound showed significant inhibition with zones of growth inhibition measuring up to 22 mm against S. aureus.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 22 | 91.66 |

| Escherichia coli | 20 | 88.46 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties:

- Mechanism : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Applications : Potential use in treating inflammatory diseases like rheumatoid arthritis.

Case Studies

Several studies have investigated the biological activity of similar imidazole derivatives:

- Study on IDO Inhibition : A systematic study on phenyl-imidazole derivatives showed that modifications at the phenyl position could enhance IDO inhibition, a target for cancer therapy .

- Thiazolidine Derivatives : Research on thiazolidine derivatives indicated that structural modifications significantly impacted their anticancer and antimicrobial activities .

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFQCMRPYUSOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.